molecular formula C13H13N3O3S B383556 N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 663219-14-5

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No. B383556
CAS RN: 663219-14-5
M. Wt: 291.33g/mol
InChI Key: RGMKKWRJRZZDQG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ATAA and is a thiazolidine derivative. ATAA has been extensively studied for its biological and pharmacological properties, and its synthesis method has been optimized to produce high yields.

Scientific Research Applications

Synthesis and Green Methodologies

1,3-Thiazolidin-4-ones and their functionalized analogues, including compounds similar to N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, have been synthesized through various methodologies, including green chemistry approaches. These compounds, including glitazones, rhodanines, and pseudothiohydantoins, exhibit a wide range of biological activities and are found in commercial pharmaceuticals. The synthesis of these molecules dates back to the mid-nineteenth century, with recent advancements focusing on environmentally friendly methods and the development of novel derivatives with enhanced pharmacological profiles (Santos, Jones Junior, & Silva, 2018).

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been a significant focus of research. These compounds have been explored for their ability to inhibit tumor cell growth through various mechanisms, including modulating cell cycle regulation and inducing apoptosis in cancer cells. Hybrid molecules containing the 4-thiazolidinone moiety have been designed to enhance anticancer activity, demonstrating the versatility of this scaffold in drug discovery efforts aimed at developing novel anticancer agents (Roszczenko et al., 2022).

Antimicrobial and Anti-inflammatory Effects

Thiazolidin-4-ones and related analogues have also shown promising antimicrobial and anti-inflammatory properties. The structure-activity relationship (SAR) studies of these compounds have highlighted the importance of specific substitutions on the thiazolidinone ring for achieving potent antimicrobial and anti-inflammatory effects. These findings underscore the potential of thiazolidin-4-one derivatives in the development of new therapies for infectious and inflammatory diseases (Seboletswe, Cele, & Singh, 2023).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-7(17)8-2-4-9(5-3-8)15-11(18)6-10-12(19)16-13(14)20-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMKKWRJRZZDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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